molecular formula C9H12Cl2N4O B1404909 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1376393-91-7

2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No. B1404909
M. Wt: 263.12 g/mol
InChI Key: XSWQMQVFIBIMMZ-UHFFFAOYSA-N
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Description

The compound “2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” is a complex organic molecule that contains a pyridine ring and an oxadiazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an oxadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom), and an ethan-1-amine group (a two-carbon chain with an amine group at one end) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is often involved in nucleophilic substitution reactions, while the oxadiazole ring can participate in various reactions depending on the position of the substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .

Scientific Research Applications

Anticancer Potential

  • Derivatives of 1,2,4-oxadiazoles, thiadiazoles, and triazoles, related to 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride, have shown significant in vitro anticancer activity against various human cancer cell lines. Some Mannich bases derived from these compounds exhibit potent cytotoxicity against gastric cancer cells, showing more efficacy than standard treatments in certain cases (Abdo & Kamel, 2015).

Antimicrobial Activities

  • Various synthesized compounds related to 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride, including triazoles and oxadiazole derivatives, have been evaluated for antimicrobial properties. They have displayed moderate to good activity against a range of microbial strains (Bayrak et al., 2009).

Synthesis and Characterization

  • The synthesis of various derivatives containing 1,2,4-oxadiazole, thiadiazole, and triazole rings, structurally related to the chemical , has been explored. These compounds have been characterized using spectral and analytical data, providing insights into their potential applications in pharmaceuticals and materials science (El‐Sayed et al., 2008).

Bioactive Heterocycles

  • Research into the synthesis of bioactive heterocycles, including oxadiazoles and triazoles, offers insights into the potential medicinal applications of these compounds. This includes exploring their structure-activity relationships, which is vital for developing new therapeutic agents (Karpina et al., 2019).

Antibacterial Agents

  • Certain derivatives of 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride have been studied for their antibacterial activity. These studies contribute to the development of new antibacterial agents that can be effective against resistant bacterial strains (Hu et al., 2005).

Antitumor Activity

  • Novel derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, related to the chemical , have been synthesized and assessed for antitumor activity. Some of these compounds have shown good efficacy in in vitro tests against various cancer cell lines, indicating their potential as antitumor agents (Maftei et al., 2016).

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities. This could include testing its activity against various enzymes or receptors, or investigating its potential use in medicinal chemistry .

properties

IUPAC Name

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7;;/h2-3,5-6H,1,4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWQMQVFIBIMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

CAS RN

1376393-91-7
Record name 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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